![molecular formula C21H23FN4O2S2 B13935275 N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a fluorophenyl group, and a pyridinylsulfanylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 4-fluorobenzaldehyde, isopropylamine, and a sulfur-containing reagent.
Introduction of the Pyridinylsulfanylmethyl Group: The pyridinylsulfanylmethyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with a sulfonyl chloride intermediate.
N-Methylation: The final step involves the methylation of the nitrogen atom in the pyrimidine ring using a methylating agent such as methyl iodide.
Industrial Production Methods
In an industrial setting, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Amines, thiols, dimethylformamide (DMF), and reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfur-containing derivatives.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in studies investigating the biological activity of pyrimidine derivatives, including their antimicrobial, antifungal, and anticancer properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the mechanism of action of related molecules.
Industrial Applications: It is used in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of the target. This interaction can lead to various biological effects, including inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(4-fluoro-phenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidin-5-yl]methanol
- N-[4-(4-fluoro-phenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidin-5-yl]methylamine
- N-[4-(4-fluoro-phenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidin-5-yl]methylthiol
Uniqueness
N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the pyridinylsulfanylmethyl group, in particular, enhances its ability to interact with a broader range of molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C21H23FN4O2S2 |
|---|---|
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
N-[4-(4-fluorophenyl)-6-propan-2-yl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methylmethanesulfonamide |
InChI |
InChI=1S/C21H23FN4O2S2/c1-14(2)19-17(13-29-18-7-5-6-12-23-18)20(15-8-10-16(22)11-9-15)25-21(24-19)26(3)30(4,27)28/h5-12,14H,13H2,1-4H3 |
Clave InChI |
WVVIBMJIIYJRPU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC(=NC(=C1CSC2=CC=CC=N2)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



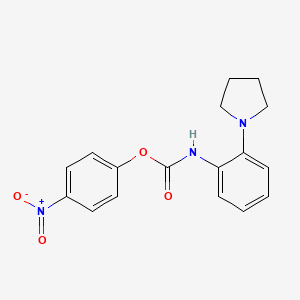
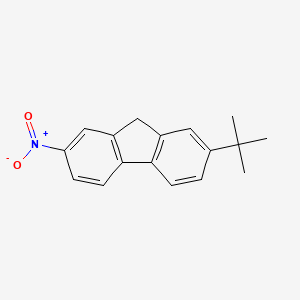

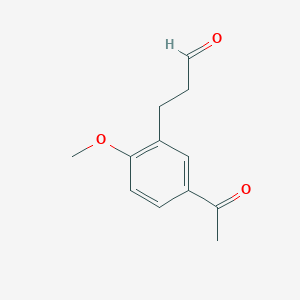

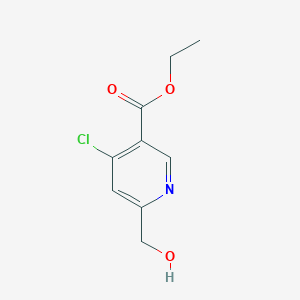
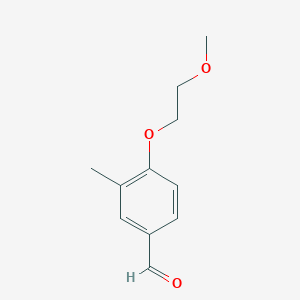
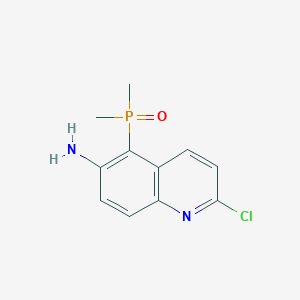
![4-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole](/img/structure/B13935247.png)
![3-{[3-(Ethoxycarbonyl)-6-(methoxycarbonyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B13935250.png)
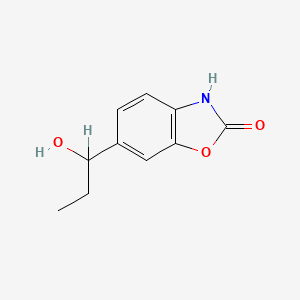
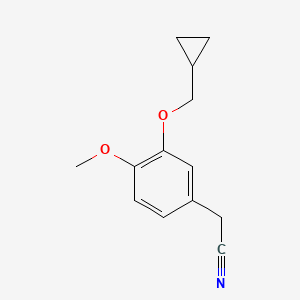
![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)
